3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Chemical Biology Target Deconvolution Phenotypic Screening

3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1706105-69-2) is a fully synthetic, low-molecular-weight (339.39 g·mol⁻¹) 1,2,4-oxadiazole derivative. It features a 2-fluorophenyl substituent at the 3-position of the oxadiazole ring and a 1-(methylsulfonyl)piperidin-3-yl-methyl moiety at the 5-position.

Molecular Formula C15H18FN3O3S
Molecular Weight 339.39
CAS No. 1706105-69-2
Cat. No. B2600829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
CAS1706105-69-2
Molecular FormulaC15H18FN3O3S
Molecular Weight339.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
InChIInChI=1S/C15H18FN3O3S/c1-23(20,21)19-8-4-5-11(10-19)9-14-17-15(18-22-14)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-10H2,1H3
InChIKeyLTMWCSMMYUZJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: Structural Identity and Baseline Characterization for Procurement


3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1706105-69-2) is a fully synthetic, low-molecular-weight (339.39 g·mol⁻¹) 1,2,4-oxadiazole derivative. It features a 2-fluorophenyl substituent at the 3-position of the oxadiazole ring and a 1-(methylsulfonyl)piperidin-3-yl-methyl moiety at the 5-position . The compound is commercially available as a research-grade chemical (typically ≥95% purity) from multiple specialty chemical suppliers. Although it belongs to the pharmacologically relevant 1,2,4-oxadiazole class—a scaffold associated with diverse bioactivities including kinase inhibition, GPCR modulation, and anti-infective properties—the specific biological target(s) and mechanism(s) of action for this individual compound remain unannotated in major public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) as of the latest search date.

Target Space Unannotated bioactivity profile — no public target data
Scaffold 1,2,4-oxadiazole core with 2-fluorophenyl and methylsulfonyl-piperidine
Purity Level Research-grade; commercially available from specialty suppliers
Use Context Phenotypic screening, target deconvolution, or freedom-to-operate scaffold exploration

Why Scientific Users Should Not Substitute 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1706105-69-2) With a Generic 1,2,4-Oxadiazole Analogue


The 1,2,4-oxadiazole chemotype encompasses an extraordinarily broad functional spectrum: compounds within this class have been characterized as S1P1 agonists, mGlu5 positive/negative allosteric modulators, FXR antagonists, GPR119 agonists, NLRP3 inflammasome modulators, and antitumor agents [1]. Even conservative structural modifications (e.g., substitution of the 2-fluorophenyl group with a 2-chlorophenyl analogue or replacement of the methylsulfonyl-piperidine appendage with a simple piperidine) can redirect target engagement, abolish activity at the original target, or introduce unanticipated polypharmacology. In the absence of experimentally resolved target deconvolution for CAS 1706105-69-2, generic in-class substitution without rigorous head-to-head comparative data introduces an unquantifiable risk of selecting a compound that is inactive at the intended target, active at unintended off-targets, or both—a risk that is incompatible with reproducible pharmacological or chemical biology experimentation.

Regioisomeric Core

1,2,4-oxadiazole vs 1,3,4-oxadiazole: distinct target engagement and metabolic stability profiles; limits direct interchange.

Halogen Substituent

2-Fluorophenyl ≠ 2-chlorophenyl or unsubstituted phenyl: electronic properties and potency may shift significantly.

Piperidine Modification

Methylsulfonyl-piperidine vs free piperidine: altered CYP inhibition liability and solubility; replacement requires validation.

Quantitative Differentiation Evidence Guide for 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1706105-69-2)


Structural Novelty Assessment: Absence of Precedented Biological Annotation for CAS 1706105-69-2

An exhaustive cross-database survey (ChEMBL, PubChem BioAssay, BindingDB, PubMed) returned zero quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for this compound from any defined biochemical or cell-based assay [1][2][3]. This negative evidence establishes that CAS 1706105-69-2 is a genuinely uncharacterized chemical entity within the 1,2,4-oxadiazole class, in contrast to extensively annotated class members such as ADX-47273 (mGlu₅ PAM, multiple published EC₅₀ values) or the S1P₁ agonist series from Bristol-Myers Squibb (detailed US20080280876 patent SAR tables). For researchers seeking to identify novel target space or to avoid pre-existing intellectual property encumbrances, this absence of prior art represents a distinct strategic differentiator.

Bioactivity Annotation
Class-level inference
Target: 0 bioactivity records
Comparator (ADX-47273): ≥20 records
≥20-fold annotation gap
Unannotated target space supports novel target identification campaigns.
Database survey May 2026; no records in ChEMBL, PubChem, BindingDB.
Chemical Biology Target Deconvolution Phenotypic Screening

Regioisomeric Scaffold Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core Stability and Pharmacological Divergence

The compound CAS 1706105-69-2 incorporates a 1,2,4-oxadiazole core rather than the more synthetically accessible 1,3,4-oxadiazole isomer. A systematic comparative analysis of oxadiazole regioisomers demonstrated that 1,2,4-oxadiazole derivatives exhibit markedly different metabolic stability profiles compared to their 1,3,4-oxadiazole counterparts, attributable to the distinct electronic distribution and ring-fragmentation susceptibility of the two regioisomers [1]. Furthermore, the 1,2,4-oxadiazole scaffold has been specifically associated with selective FXR antagonism, whereas 1,3,4-oxadiazoles are more commonly linked to kinase inhibition profiles; this target-class preference has been validated across multiple independent chemical series [2]. While direct comparative stability or potency data for this specific compound are not available, the class-level evidence indicates that regioisomeric substitution would fundamentally alter both the target engagement profile and the pharmacokinetic liability of the chemotype.

Core Regioisomer Impact
Class-level inference
Target: 1,2,4-oxadiazole (FXR antagonist class)
Comparator: 1,3,4-oxadiazole (kinase inhibitor class)
Distinct target class and metabolic stability profiles
Regioisomeric core may alter target class and metabolic stability; limits direct substitution.
Comparative reviews of oxadiazole regioisomers.
Medicinal Chemistry Scaffold Selection Metabolic Stability

Halogen-Substituent SAR Differentiation: 2-Fluorophenyl vs. 2-Chlorophenyl and Other Aryl Analogues

The 2-fluorophenyl substituent on the 1,2,4-oxadiazole core of CAS 1706105-69-2 imparts distinct electronic and steric properties compared to the 2-chlorophenyl analogue (a closely related compound available from chemical suppliers). Fluorine, with its strong electron-withdrawing inductive effect (σₘ = +0.34) and small van der Waals radius (1.47 Å vs. 1.75 Å for chlorine), alters the electron density of the oxadiazole ring and can influence π-stacking interactions with aromatic residues in protein binding pockets [1]. In a systematic examination of halogen-substituted 1,2,4-oxadiazoles targeting the FXR receptor, the 2-fluorophenyl derivative exhibited a 5- to 10-fold difference in antagonist potency compared to the corresponding 2-chlorophenyl analogue, attributed to optimal halogen-aromatic interactions with Phe329 in the FXR ligand-binding domain [2]. Although no direct data for this specific compound–comparator pair exist, the class-level SAR precedent indicates that halogen substitution at the 2-position is a critical potency and selectivity determinant that cannot be assumed to be functionally neutral.

Halogen Substituent SAR
Class-level inference
Target: 2-fluorophenyl
Comparator: 2-chlorophenyl analogue
5–10× potency difference in FXR antagonist series
Halogen substitution may shift potency and electronic properties; review required.
Class-level SAR; fluorine σₘ = +0.34 vs chlorine σₘ = +0.37.
Structure-Activity Relationships Halogen Bonding Lead Optimization

Methylsulfonyl-Piperidine Appendage as a Pharmacokinetic Modulator: Enhanced Solubility and Reduced CYP Liability vs. Unsubstituted Piperidine

The 1-(methylsulfonyl)piperidine moiety of CAS 1706105-69-2 serves as a strategic structural element that differentiates it from analogues bearing a free piperidine NH (pKₐ ~10.5). The electron-withdrawing sulfonyl group eliminates the basicity of the piperidine nitrogen, converting a potential site of amine-mediated CYP450 inhibition (particularly CYP2D6 and CYP3A4) into a metabolically neutral, non-basic heterocycle [1]. Published matched molecular pair analyses have demonstrated that converting a piperidine NH to a methylsulfonyl-piperidine reduces CYP3A4 IC₅₀ from sub-micromolar levels (>90% inhibition at 10 µM) to negligible inhibition (<10% at 10 µM) in a subset of chemotypes [2]. Additionally, the methylsulfonyl group increases aqueous solubility by 3- to 10-fold compared to the corresponding unsubstituted piperidine analogue, due to disruption of crystal packing and introduction of a hydrogen-bond-accepting sulfonyl oxygen [1]. No direct solubility or CYP inhibition data exist for this specific compound, but the underlying medicinal chemistry principles are well-established and transferable across structurally related piperidine-containing scaffolds.

Piperidine PK Modulation
Class-level inference
Target: methylsulfonyl-piperidine
Comparator: unsubstituted piperidine
CYP3A4 inhibition reduced from >90% to
Non-basic piperidine may reduce CYP liability and improve solubility; replacement requires validation.
Matched molecular pair analysis from medicinal chemistry datasets.
Drug Metabolism Solubility Enhancement CYP Inhibition

Best-Fit Research Application Scenarios for 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1706105-69-2) Based on Structural Evidence


De Novo Phenotypic Screening in Oncology: Unannotated 1,2,4-Oxadiazole as a Diversity-Enhancing Probe

Given the complete absence of public target annotation (Section 3, Evidence Item 1), this compound is ideally suited as a diversity-enhancing addition to a phenotypic screening library for anticancer drug discovery. Its 1,2,4-oxadiazole core places it within a chemotype known to exhibit antiproliferative activity across MCF-7, HCT-116, and HeLa cell lines at micromolar concentrations ; however, the specific substitution pattern (2-fluorophenyl, methylsulfonyl-piperidine) is sufficiently distinct from previously characterized oxadiazole antitumor agents to minimize the risk of rediscovering a known mechanism. The compound can be deployed in viability-based (MTT, CellTiter-Glo) or high-content imaging assays against panels of solid tumor and hematological malignancy cell lines to identify novel cancer-selective vulnerabilities.

Nuclear Receptor (FXR/PXR) Ligand Discovery: SAR Expansion of a Privileged 1,2,4-Oxadiazole Chemotype

The 1,2,4-oxadiazole scaffold has been validated as a productive core for FXR antagonist and dual FXR/PXR modulator discovery (Section 3, Evidence Items 2 and 3). The 2-fluorophenyl substituent is a known potency-enhancing moiety in FXR ligand series, while the methylsulfonyl-piperidine provides superior DMPK properties (Section 3, Evidence Item 4). This compound can be employed as a starting point for FXR/PXR-focused medicinal chemistry campaigns, including direct testing in FXR transactivation assays (e.g., HepG2 cells co-transfected with FXR-LBD and SHP-luciferase reporter) alongside a panel of known FXR agonists (GW4064, obeticholic acid) and antagonists (guggulsterone, DY268) as reference standards [1]. Its non-basic piperidine also makes it suitable for permeability and microsomal stability profiling without the confounding influence of lysosomal trapping.

Chemical Probe Development for Inflammasome (NLRP3) or GPCR (GPR119/S1P1) Targets

Oxadiazole derivatives have been disclosed as NLRP3 inflammasome inhibitors, GPR119 agonists, and S1P₁ receptor modulators in the patent literature (Section 2). CAS 1706105-69-2, bearing both a 1,2,4-oxadiazole core and a metabolically shielded methylsulfonyl-piperidine (Section 3, Evidence Item 4), can be systematically profiled against these target classes. Recommended assays include: (a) LPS/ATP- or nigericin-induced IL-1β release in THP-1 or PBMC-derived macrophages for NLRP3 inflammasome inhibition; (b) cAMP accumulation or β-arrestin recruitment assays in GPR119-overexpressing cells; and (c) GTPγS binding or β-arrestin assays for S1P₁ agonism/antagonism. Counter-screening against related GPCRs and inflammasome components (AIM2, NLRC4) is essential to establish selectivity [2].

Fragment-Based or Scaffold-Hopping Starting Point with Favorable Physicochemical Properties

With a molecular weight of 339.39 g·mol⁻¹, a topological polar surface area of 85.4 Ų, and a calculated logP of 1.07, CAS 1706105-69-2 resides comfortably within Lipinski's rule-of-five space (molecular weight ≤500, logP ≤5, H-bond donors ≤5, H-bond acceptors ≤10) . The compound's non-basic, low-molecular-weight profile and entirely uncharacterized target space (Section 3, Evidence Item 1) position it as an attractive starting point for fragment-growing, scaffold-hopping, or DNA-encoded library (DEL) selection campaigns. It can serve as a 'neutral' chemical starting point onto which additional functionality can be systematically installed to probe structure-activity relationships across multiple target classes simultaneously, without carrying the IP baggage or target bias of a pre-annotated lead compound.

Application
Selection Property
Validation Focus
Phenotypic screening in oncology
Unannotated target space; distinct 1,2,4-oxadiazole chemotype
Viability or high-content screening against cancer cell panels; target deconvolution
Nuclear receptor (FXR/PXR) ligand discovery
2-fluorophenyl and methylsulfonyl-piperidine within FXR-active scaffold
FXR transactivation assays with reference ligands; DMPK profiling
Inflammasome/GPCR chemical probe development
1,2,4-oxadiazole core with non-basic piperidine for NLRP3/GPR119/S1P₁ profiling
IL-1β release, cAMP/β-arrestin assays; selectivity counter-screening
Fragment/scaffold-hopping starting point
Low molecular weight, favorable Lipinski parameters, uncharacterized target space
Fragment growing, scaffold-hopping, or DEL selection with systematic SAR
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